BENGHE Methodological & Application

Check Availability & Pricing

Designing Clinical Trials for Sulbactam-
Durlobactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Durlobactam

Cat. No.: B607225

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing clinical trials for the
antibiotic combination sulbactam-durlobactam, with a focus on infections caused by
Acinetobacter baumannii-calcoaceticus complex (ABC). The content is based on the successful
Phase 3 ATTACK trial and other relevant clinical and preclinical data.

Introduction to Sulbactam-Durlobactam

Sulbactam-durlobactam is a novel 3-lactam/pB-lactamase inhibitor combination developed to
address the urgent threat of multidrug-resistant Gram-negative bacteria, particularly
carbapenem-resistant Acinetobacter baumannii (CRAB). Sulbactam, a -lactamase inhibitor,
also possesses intrinsic antibacterial activity against Acinetobacter by binding to penicillin-
binding proteins (PBPs).[1][2] Durlobactam is a broad-spectrum (-lactamase inhibitor that
protects sulbactam from degradation by a wide range of 3-lactamases, including Ambler class
A, C, and D enzymes, which are prevalent in A. baumannii.[3][4][5]

Core Principles of Clinical Trial Design: The ATTACK
Trial Model

The pivotal Phase 3 ATTACK (Acinetobacter Treatment Trial Against Colistin) trial provides a
robust framework for designing efficacy and safety studies for sulbactam-durlobactam.[1] The
trial was a global, multicenter, randomized, active-controlled, non-inferiority study.[1][6]
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Study Design and Population

A randomized controlled trial is the gold standard for evaluating the efficacy and safety of new

antibiotics. For pathogen-specific agents like sulbactam-durlobactam, the trial population

should consist of patients with confirmed infections caused by the target pathogen.

Table 1: Key Design Elements of the ATTACK Trial

Feature

Description

Study Phase

Phase 3

Design

Randomized, active-controlled, non-inferiority

Patient Population

Adults (=18 years) with hospital-acquired
bacterial pneumonia (HABP), ventilator-
associated bacterial pneumonia (VABP), or
bloodstream infections (BSI) caused by
carbapenem-resistant Acinetobacter baumannii-

calcoaceticus complex (CRABC).[6]

Comparator

Colistin, a last-resort antibiotic for CRAB

infections.

Background Therapy

Imipenem-cilastatin was administered to both
arms to cover for potential co-infecting Gram-

negative pathogens.[6][7]

Blinding

Assessor-blind, where the personnel assessing
the outcomes were unaware of the treatment

allocation.[4]

Endpoints

The choice of endpoints is critical for demonstrating clinical benefit. For severe infections with

high mortality rates, all-cause mortality is a highly relevant primary endpoint.

Table 2: Primary and Secondary Endpoints in the ATTACK Trial
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Endpoint Description

28-day all-cause mortality in the carbapenem-
Primary Efficacy Endpoint resistant ABC microbiologically modified
intention-to-treat (m-MITT) population.[1][6][8]

Incidence of nephrotoxicity, assessed using
Primary Safety Endpoint modified Risk, Injury, Failure, Loss, End-stage
renal disease (RIFLE) criteria.[3][8]

- Clinical cure at the test-of-cure (TOC) visit (7

i ] 2 days after the last dose).- Favorable
Secondary Efficacy Endpoints ) ) ] o
microbiological outcome at the TOC visit.- All-

cause mortality at Day 14.[4][5]

Dosing Regimen

The dosing regimen should be based on pharmacokinetic/pharmacodynamic (PK/PD) modeling
to ensure optimal exposure at the site of infection.

Table 3: Dosing Regimen in the ATTACK Trial

Treatment Arm Dosing

1.0 g of sulbactam and 1.0 g of durlobactam
Sulbactam-Durlobactam administered intravenously (V) over 3 hours

every 6 hours.[9]

2.5 mg/kg IV over 30 minutes every 12 hours

Colistin i )
(following a loading dose).[9]

1.0 g of imipenem-cilastatin IV over 1 hour every

Background Therapy (Both Arms
J Py { ) 6 hours.[9]

Treatment Duration 7 to 14 days.[5][9]

Experimental Protocols

Detailed and standardized protocols are essential for the successful execution of a clinical trial.
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Patient Selection Criteria

Clear inclusion and exclusion criteria ensure the enroliment of an appropriate patient

population.

Table 4: Example Inclusion and Exclusion Criteria (based on adult and pediatric trials)

Inclusion Criteria

Exclusion Criteria

- Age = 18 years (or specified pediatric age
range).[10][11]

- History of significant hypersensitivity to (3-
lactams.[10][11]

- Hospitalized with a diagnosis of HABP, VABP,
or BSL.[6]

- Refractory septic shock at the time of
enrollment.[10][11]

- Confirmed infection with Acinetobacter

baumannii-calcoaceticus complex.[10][11]

- Pregnancy or breastfeeding.[11]

- Requirement for intravenous antibiotic therapy.

[10][11]

- Concomitant use of prohibited medications
(e.g., strong inhibitors of OAT1 like probenecid).
[10]

- Expected survival of at least 30 days.[10][11]

- Severe renal impairment requiring dialysis

(unless specifically studied).

Microbiological Procedures

Standardized microbiological methods are crucial for confirming the causative pathogen and

assessing microbiological outcomes.

Protocol for Microbiological Analysis:

o Specimen Collection: Collect appropriate clinical specimens (e.g., respiratory secretions,
blood) at baseline, during treatment, and at the test-of-cure visit.

o Pathogen ldentification: Isolate and identify Acinetobacter baumannii-calcoaceticus complex
using standard laboratory techniques (e.g., MALDI-TOF mass spectrometry).[12]

e Susceptibility Testing:
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o Perform broth microdilution to determine the minimum inhibitory concentrations (MICs) of
sulbactam-durlobactam and comparator agents.[12]

o For sulbactam-durlobactam, titrate sulbactam in the presence of a fixed concentration of
durlobactam (e.qg., 4 pg/mL).[13][14]

o Follow established interpretive criteria for susceptibility (e.g., FDA or CLSI breakpoints).

e Molecular Analysis: Conduct whole-genome sequencing on baseline isolates to characterize
resistance mechanisms, such as the presence of (-lactamase genes and mutations in
penicillin-binding proteins.[12]

Safety Assessments

Rigorous safety monitoring is paramount in any clinical trial.
Protocol for Nephrotoxicity Assessment (Modified RIFLE Criteria):

o Baseline Assessment: Measure serum creatinine and calculate the estimated glomerular
filtration rate (eGFR) at baseline.

o Serial Monitoring: Monitor serum creatinine and eGFR at regular intervals throughout the
study and up to a specified follow-up period (e.g., Day 42).[8]

o RIFLE Classification: Classify the degree of renal dysfunction based on the changes from
baseline in serum creatinine or eGFR according to the modified RIFLE criteria (Risk, Injury,
Failure, Loss, End-stage kidney disease).

Visualizing Key Concepts
Mechanism of Action

The synergistic activity of sulbactam and durlobactam is based on their complementary
mechanisms of action.
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Caption: Mechanism of action of sulbactam-durlobactam against A. baumannii.

Clinical Trial Workflow

A clear workflow is essential for the efficient conduct of a clinical trial.
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Caption: A generalized workflow for a Phase 3 clinical trial of sulbactam-durlobactam.
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Conclusion

The successful clinical development of sulbactam-durlobactam, exemplified by the ATTACK
trial, provides a clear roadmap for designing future clinical trials for pathogen-specific
antibiotics. By adhering to rigorous trial design principles, utilizing standardized protocols, and
focusing on clinically relevant endpoints, researchers can effectively evaluate the efficacy and
safety of novel agents targeting multidrug-resistant pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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durlobactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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